IACS-9571
描述
IACS-9571 是一种选择性高亲和力的 TRIM24 和 BRPF1 溴结构域双重抑制剂。 它被设计为对 TRIM24 和 BRPF1 具有低纳摩尔亲和力,使其成为研究这些靶标的有效化学探针 。 该化合物已表现出优异的细胞效力和良好的药代动力学特性,使其成为科学研究中的宝贵工具 .
准备方法
IACS-9571 的合成涉及结构引导设计方法。该化合物通过一系列化学反应合成,这些反应涉及二甲胺类似物的形成。 合成路线包括使用各种试剂和条件来获得具有高纯度和产率的所需产物 .
化学反应分析
科学研究应用
IACS-9571 具有广泛的科学研究应用,包括:
化学: 它被用作化学探针来研究 TRIM24 和 BRPF1 溴结构域与其他分子的相互作用.
生物学: 该化合物被用来研究 TRIM24 和 BRPF1 在各种生物过程中的作用,包括基因表达和蛋白质相互作用.
作用机制
IACS-9571 通过选择性抑制 TRIM24 和 BRPF1 的溴结构域发挥作用。 该化合物以高亲和力与这些溴结构域结合,阻止它们与组蛋白 H3K23Ac 肽的相互作用 。这种抑制会破坏 TRIM24 和 BRPF1 的正常功能,导致基因表达和蛋白质相互作用发生变化。 涉及的分子靶点和途径包括 TRIM24 和 BRPF1 溴结构域,以及调节基因表达的下游信号通路 .
相似化合物的比较
IACS-9571 在对 TRIM24 和 BRPF1 溴结构域的高选择性和亲和力方面是独一无二的。类似的化合物包括其他溴结构域抑制剂,例如:
JQ1: BET 家族溴结构域的选择性抑制剂。
I-BET762: 另一种具有治疗潜力的 BET 溴结构域抑制剂。
PFI-1: BRD4 溴结构域的选择性抑制剂。与这些化合物相比,this compound 对 TRIM24 和 BRPF1 具有更高的选择性,使其成为研究这些特定靶点的宝贵工具.
生物活性
IACS-9571 is a potent and selective inhibitor targeting the bromodomains of TRIM24 and BRPF1, proteins implicated in the regulation of gene expression and associated with various cancers. This compound has garnered attention for its potential therapeutic applications, particularly in the context of HIV reactivation and cancer treatment.
This compound functions by inhibiting the bromodomain-containing proteins TRIM24 and BRPF1, which are involved in epigenetic regulation. The compound exhibits low nanomolar affinities for these targets, with reported Kd values of 31 nM for TRIM24 and 14 nM for BRPF1 . This inhibition disrupts protein-protein interactions critical for the assembly of transcriptional complexes, leading to altered gene expression profiles.
Effects on HIV-1 Reactivation
Recent studies have demonstrated that this compound can reactivate latent HIV-1 provirus in T cells. In experiments involving primary CD4+ T cells, treatment with this compound resulted in a significant increase in productive infections compared to untreated controls. Specifically, it was observed that approximately 70% of treated cells exhibited productive infections, a notable increase from around 40% in untreated cells .
Synergistic Effects with T Cell Agonists
This compound has shown synergistic effects when combined with T cell signaling agonists such as PMA (phorbol 12-myristate 13-acetate) and ionomycin. These combinations resulted in enhanced recruitment of RNA polymerase II to the HIV-1 LTR, thereby facilitating greater transcriptional activation of the virus . The following table summarizes key findings regarding the biological activity of this compound:
Structure and Binding Affinity
The design of this compound was guided by structural insights from X-ray crystallography, enabling the identification of unique binding modes that confer its high selectivity and potency . The compound's structure allows it to effectively target the bromodomains, which play a crucial role in recognizing acetylated lysine residues on histones and non-histone proteins.
Pharmacokinetic Properties
This compound demonstrates favorable pharmacokinetic properties, including an effective cellular potency (EC50) of approximately 50 nM and a bioavailability (F) of 29% . These characteristics make it a promising candidate for further development as a therapeutic agent.
Cancer Research Implications
The overexpression of TRIM24 has been correlated with poor prognosis in several cancers, including breast cancer and glioblastoma. By inhibiting TRIM24, this compound may provide a novel approach to cancer therapy by disrupting oncogenic signaling pathways .
HIV Research Insights
Studies indicate that this compound not only reactivates latent HIV but does so without compromising T cell viability. This is crucial for developing therapies aimed at eradicating latent reservoirs of HIV within patients while preserving immune function .
属性
IUPAC Name |
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8S/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7/h11-12,16-21,33H,8-10,13-15H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQBRUSSCIAOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。